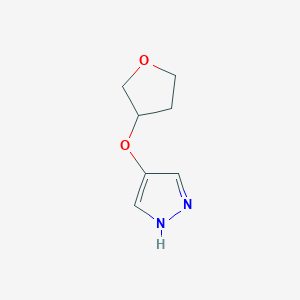
4-(Oxolan-3-yloxy)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxolan-3-yloxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with an oxolane (tetrahydrofuran) moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxolan-3-yloxy)-1H-pyrazole typically involves the reaction of 1H-pyrazole with oxolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of oxolane is replaced by the pyrazole moiety. This reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, including polymers and resins.
作用機序
The mechanism of action of 4-(Oxolan-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
4-(Oxolan-3-yloxy)phenylboronic acid: Shares the oxolane moiety but differs in the presence of a boronic acid group.
4-(Oxolan-3-yloxy)aniline: Contains an aniline group instead of the pyrazole ring.
4-(Oxolan-3-yloxy)quinoline: Features a quinoline ring, offering different chemical properties and applications.
Uniqueness: 4-(Oxolan-3-yloxy)-1H-pyrazole is unique due to its combination of the pyrazole ring and oxolane moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
4-(oxolan-3-yloxy)-1H-pyrazole |
InChI |
InChI=1S/C7H10N2O2/c1-2-10-5-6(1)11-7-3-8-9-4-7/h3-4,6H,1-2,5H2,(H,8,9) |
InChIキー |
QQHOZATVQWCUDO-UHFFFAOYSA-N |
正規SMILES |
C1COCC1OC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)

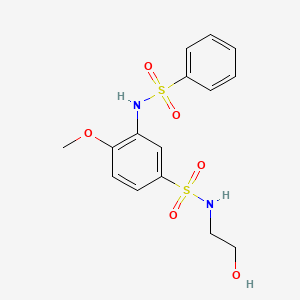
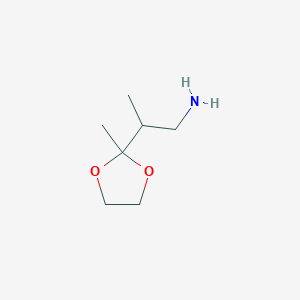
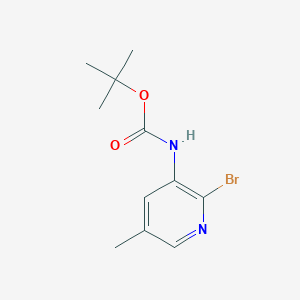
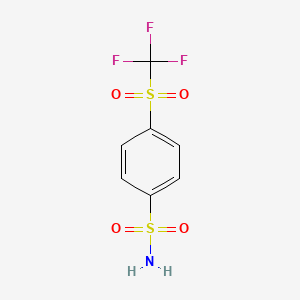
![Methyl 3-[(tert-butoxycarbonyl)amino]-5-chlorobenzoate](/img/structure/B13500417.png)

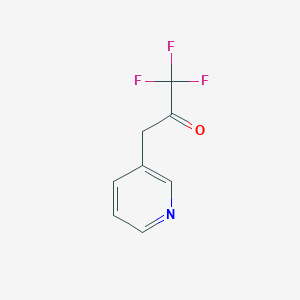

![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)
amine hydrochloride](/img/structure/B13500443.png)

![5-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-1,3-dioxane-5-carboxylic acid](/img/structure/B13500461.png)
